3-Ethyl-5-hydroxybenzaldehyde
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-ethyl-5-hydroxybenzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c1-2-7-3-8(6-10)5-9(11)4-7/h3-6,11H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOSZJZOUVDHZLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC(=C1)O)C=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60612264 | |
| Record name | 3-Ethyl-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
532966-64-6 | |
| Record name | 3-Ethyl-5-hydroxybenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60612264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3 Ethyl 5 Hydroxybenzaldehyde and Analogues
Retrosynthetic Analysis of 3-Ethyl-5-hydroxybenzaldehyde
Retrosynthetic analysis is a powerful tool for devising synthetic routes to target molecules. For this compound, the primary disconnections involve the formyl and ethyl groups, leading to several potential starting materials.
A logical retrosynthetic approach would involve disconnecting the formyl group, suggesting a formylation reaction of 3-ethylphenol (B1664133) as a key step. wikipedia.org Alternatively, the ethyl group could be introduced via electrophilic substitution on a suitably protected 3,5-dihydroxybenzaldehyde (B42069) derivative. Another strategy involves the oxidation of the corresponding benzyl (B1604629) alcohol, (3-ethyl-5-hydroxyphenyl)methanol. This disconnection points to a precursor that could be synthesized from 3-ethyl-5-hydroxybenzoic acid or its derivatives.
Direct Synthesis Approaches
Direct synthesis approaches aim to construct the target molecule from simpler precursors in a limited number of steps.
Electrophilic Aromatic Substitution Strategies
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com In the context of this compound synthesis, EAS can be employed to introduce either the ethyl or the formyl group onto a substituted benzene (B151609) ring.
The hydroxyl group is a strongly activating, ortho-, para-directing group, while the ethyl group is a moderately activating, ortho-, para-directing group. The aldehyde group, being deactivating and meta-directing, would typically be introduced last. Starting with 3-ethylphenol, electrophilic formylation would be directed to the positions ortho and para to the hydroxyl group. wikipedia.org However, the position between the two activating groups is sterically hindered, making direct formylation challenging.
A plausible strategy involves the Friedel-Crafts acylation of 3-ethylanisole (the methyl ether of 3-ethylphenol) to introduce an acetyl group, followed by oxidation to the carboxylic acid and subsequent reduction to the aldehyde. The methoxy (B1213986) group would then be demethylated to yield the final product. The electron-donating effects of ethoxy and hydroxy substituents can facilitate electrophilic aromatic substitution reactions. cymitquimica.com
Ortho-Directed Metallation and Functionalization
Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic compounds. wikipedia.orgorganic-chemistry.org This strategy relies on a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate the adjacent ortho position. wikipedia.orgbaranlab.org
For the synthesis of this compound, a suitable precursor would be a 3-ethylphenol derivative with a potent DMG. For instance, the hydroxyl group could be protected as a carbamate (B1207046) or an ether, which can act as DMGs. Subsequent lithiation at the ortho position followed by quenching with a formylating agent like N,N-dimethylformamide (DMF) would introduce the aldehyde group. Deprotection would then yield the desired product. The strength of the DMG is crucial for the efficiency of the metalation. baranlab.org
Formylation Reactions on Precursor Phenols
Various methods exist for the direct formylation of phenols. orgsyn.org Common formylation reactions include the Vilsmeier-Haack, Gattermann, and Duff reactions. However, these methods often lack regioselectivity, especially with multiple activating groups on the aromatic ring.
A highly regioselective method for the ortho-formylation of phenols utilizes magnesium chloride and triethylamine (B128534) with paraformaldehyde. orgsyn.org While this method is excellent for ortho-formylation, achieving meta-formylation as required for this compound from 3-ethylphenol is not straightforward.
An alternative approach is the Reimer-Tiemann reaction, which typically yields ortho-hydroxybenzaldehydes but can produce para-isomers as well. The reaction of 3-ethylphenol under Reimer-Tiemann conditions (chloroform and a strong base) would likely lead to a mixture of isomers, with 2-hydroxy-4-ethylbenzaldehyde and 4-hydroxy-2-ethylbenzaldehyde being the major products.
A more promising strategy involves the formylation of a precursor where the desired substitution pattern is already established. For example, starting with 3,5-dihydroxybenzoic acid, one could selectively ethylate one hydroxyl group, protect the other, and then reduce the carboxylic acid to an aldehyde.
Functional Group Interconversion Routes
Functional group interconversion (FGI) is a common strategy in organic synthesis where one functional group is transformed into another.
Oxidation of Corresponding Benzyl Alcohols
The oxidation of a primary alcohol to an aldehyde is a well-established transformation. The precursor, (3-ethyl-5-hydroxyphenyl)methanol, can be oxidized to this compound using a variety of reagents. Mild oxidizing agents are preferred to avoid over-oxidation to the carboxylic acid.
Commonly used reagents for this transformation include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation (oxalyl chloride, DMSO, and a hindered base). Another effective method involves the use of manganese dioxide (MnO2), which selectively oxidizes benzylic alcohols. A reported method for the synthesis of 3-hydroxybenzaldehyde (B18108) from 3-hydroxybenzyl alcohol utilizes HBr and DMSO, achieving a high yield. researchgate.net This method could potentially be adapted for the synthesis of this compound.
The synthesis of the precursor, (3-ethyl-5-hydroxyphenyl)methanol, can be achieved through the reduction of 3-ethyl-5-hydroxybenzoic acid or its esters using reagents like lithium aluminum hydride (LiAlH4).
Below is a data table summarizing the synthetic approaches:
| Synthetic Approach | Key Reaction | Starting Material | Key Reagents | Advantages | Challenges |
| Retrosynthesis | Formylation | 3-Ethylphenol | Formylating agent | Direct | Regioselectivity |
| Oxidation | (3-Ethyl-5-hydroxyphenyl)methanol | Oxidizing agent | Mild conditions | Precursor synthesis | |
| Direct Synthesis | Electrophilic Aromatic Substitution | 3-Ethylanisole | Acylating agent, Oxidizing agent, Demethylating agent | Stepwise control | Multiple steps |
| Ortho-Directed Metallation | Protected 3-ethylphenol | n-BuLi, DMF | High regioselectivity | Protection/deprotection steps | |
| Formylation of Phenols | 3-Ethylphenol | Varies (e.g., CHCl3, NaOH) | One-pot | Low yield, isomer mixture | |
| Functional Group Interconversion | Oxidation of Benzyl Alcohol | (3-Ethyl-5-hydroxyphenyl)methanol | PCC, PDC, MnO2, HBr/DMSO | High yield, selectivity | Synthesis of alcohol precursor |
Reduction of Carboxylic Acid Derivatives
A primary route to aldehydes involves the partial reduction of carboxylic acid derivatives, such as acyl chlorides, esters, and amides. The key challenge in this approach is preventing over-reduction to the corresponding alcohol, as aldehydes are typically more reactive than their parent carboxylic acid derivative. acs.orgyoutube.com To achieve this selectivity, specialized, sterically hindered, and less reactive reducing agents are employed, often at low temperatures. libretexts.orgchemistrysteps.com
One of the most effective reagents for the reduction of esters to aldehydes is Diisobutylaluminium hydride (DIBAL-H). chemistrysteps.comncert.nic.in The reaction is typically performed at low temperatures, such as -78 °C, to isolate the aldehyde intermediate before further reduction can occur. libretexts.orgchemistrysteps.com The mechanism involves the formation of a stable tetrahedral intermediate which, upon aqueous workup, hydrolyzes to the desired aldehyde. chemistrysteps.com This method is highly chemoselective and tolerates a wide range of other functional groups. youtube.com For instance, nitriles can also be selectively reduced to aldehydes using DIBAL-H, proceeding through an imine intermediate. ncert.nic.in
For the reduction of more reactive acyl chlorides, a milder reducing agent is required. Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) is the reagent of choice for this transformation. libretexts.orgchemistrysteps.com Its bulky tert-butoxy (B1229062) groups moderate the reactivity of the aluminum hydride, allowing the reaction to stop at the aldehyde stage even in the presence of sensitive functional groups like nitriles. youtube.comlibretexts.org
The direct reduction of carboxylic acids to aldehydes is more challenging but can be achieved. acs.org Nickel-catalyzed methods have been developed that use a silane (B1218182) reductant in the presence of an activator like dimethyl dicarbonate, offering good yields without over-reduction to the alcohol. acs.org Another approach involves the activation of the carboxylic acid as a mixed anhydride (B1165640), which can then be hydrogenated over a palladium catalyst to yield the aldehyde. youtube.com
Table 1: Selective Reducing Agents for Aldehyde Synthesis from Carboxylic Acid Derivatives
| Carboxylic Acid Derivative | Reagent | Typical Conditions | Reference |
|---|---|---|---|
| Ester | Diisobutylaluminium hydride (DIBAL-H) | Toluene (B28343), -78 °C | libretexts.orgchemistrysteps.com |
| Acyl Chloride | Lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃) | THF, -78 °C | libretexts.orgchemistrysteps.com |
| Nitrile | Diisobutylaluminium hydride (DIBAL-H) | Toluene, -78 °C, then H₃O⁺ | ncert.nic.in |
| Carboxylic Acid | Ni catalyst, Silane, Activator | Not specified | acs.org |
Halogen-Directed Transformations
Halogen atoms serve as versatile functional handles in the synthesis of substituted benzaldehydes. They can act as directing groups for subsequent functionalization or be transformed into other groups. The carbon-halogen bond is a key synthetic intermediate for various transformations, including nucleophilic substitution, metal-halogen exchange, and transition metal-mediated reactions. rsc.org
The introduction of a halogen at a specific position on the aromatic ring can be achieved through directed C-H halogenation. This strategy employs a directing group on the substrate to guide a metal catalyst to a specific C-H bond, typically in the ortho position. rsc.org For example, palladium-catalyzed ortho C-H iodination of benzaldehydes has been accomplished using a transient directing group, providing moderate to good yields with N-iodosuccinimide (NIS) as the iodine source. rsc.org This allows for the precise installation of a halogen that can be used in further synthetic steps.
Once installed, the aryl halide can be converted into the target aldehyde. For instance, a 5-bromo-3-ethyl-2-hydroxybenzaldehyde is a known compound where the bromine atom influences the molecule's reactivity. cymitquimica.com Such halogenated phenols can be precursors for cross-coupling reactions or other transformations to build more complex structures. The halogen bond itself, a non-covalent interaction between a halogen atom and a Lewis base, can be used to direct the self-assembly of molecules in the solid state, a principle that finds application in crystal engineering. researchgate.net
Catalytic Methodologies in Synthesis
Catalytic methods offer efficient, selective, and environmentally benign routes to complex molecules like this compound. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the construction of functionalized aromatic systems.
Transition metal-catalyzed cross-coupling reactions are fundamental for forming carbon-carbon and carbon-heteroatom bonds. rsc.orgeie.gr Reactions like the Suzuki, Stille, and Heck couplings, predominantly using palladium catalysts, are widely applied in the synthesis of highly functionalized molecules. rsc.orgeie.gr
A notable strategy for synthesizing substituted benzaldehydes involves a one-pot, two-step procedure combining reduction and cross-coupling. acs.org In this method, a Weinreb amide is first reduced with DIBAL-H to form a stable aluminum hemiaminal intermediate. This intermediate serves as a "masked aldehyde," which can then participate in a subsequent palladium-catalyzed cross-coupling reaction with an organometallic reagent (e.g., an organolithium reagent) to introduce various alkyl or aryl substituents. acs.org This approach is rapid and avoids the isolation of the often-sensitive aldehyde intermediate. acs.org For example, 3,5-dibromo-N-methoxy-N-methylbenzamide can undergo a double cross-coupling reaction under these conditions to yield a disubstituted benzaldehyde (B42025). acs.org
Table 2: One-Pot Reduction/Cross-Coupling for Substituted Benzaldehyde Synthesis. acs.org
| Weinreb Amide Substrate | Coupling Partner | Catalyst | Yield |
|---|---|---|---|
| 4-Bromo-N-methoxy-N-methylbenzamide | n-BuLi | Pd/C (pre-oxidized) | 85% |
| 3-Bromo-N-methoxy-N-methylbenzamide | n-BuLi | Pd/C (pre-oxidized) | 75% |
| 4-Bromo-N-methoxy-N-methylbenzamide | PhLi | Pd/C (pre-oxidized) | 80% |
| 3,5-Dibromo-N-methoxy-N-methylbenzamide | n-BuLi (2.2 eq) | Pd/C (pre-oxidized) | 68% |
Reaction Conditions: DIBAL-H reduction in toluene at 0 °C, followed by addition of catalyst and organolithium reagent.
Organocatalytic Transformations
Organocatalysis, the use of small, metal-free organic molecules to catalyze chemical reactions, provides a powerful alternative to metal-based catalysts. beilstein-journals.org These methods often proceed under mild conditions with high stereocontrol. beilstein-journals.org For the synthesis of analogues of hydroxybenzaldehydes, organocatalytic reactions such as tandem Michael additions and domino reactions have proven effective. beilstein-journals.orgresearcher.life
For example, the enantioselective synthesis of chiral chromenes can be achieved through a tandem oxa-Michael–aldol reaction between a salicylaldehyde (B1680747) derivative and an α,β-unsaturated compound, catalyzed by a chiral diarylprolinol ether. beilstein-journals.org Although direct organocatalytic synthesis of this compound is less commonly reported, the principles are applicable to its analogues. For instance, organocatalytic domino reactions involving hydroxybenzaldehydes and cyclic 1,3-diketones can generate complex heterocyclic structures. researcher.life The development of novel organocatalytic routes to analogues of important compounds like chloramphenicol (B1208) from precursors such as 3-hydroxybenzaldehyde highlights the potential in this area. researchgate.net
Stereoselective Synthesis Considerations for Chiral Analogues
The synthesis of chiral analogues of this compound, where chirality might be present in a side chain or an adjacent ring system, requires stereoselective methods to control the three-dimensional arrangement of atoms. Asymmetric catalysis is a primary strategy for achieving high enantioselectivity.
A common model reaction to test the efficacy of new chiral catalysts is the enantioselective addition of diethylzinc (B1219324) to benzaldehyde. mdpi.commdpi.comdntb.gov.ua Libraries of chiral ligands, such as aminodiols derived from natural products like (-)-isopulegol (B1672291) or stevioside, have been synthesized and used as catalysts in this reaction, often achieving moderate to excellent enantioselectivities. mdpi.commdpi.comdntb.gov.ua The configuration of the chiral catalyst directly influences the stereochemical outcome of the product alcohol. mdpi.com For example, regioisomeric aminodiols can exhibit opposite chiral selectivity, demonstrating the subtle control possible through catalyst design. mdpi.comnih.gov
Another powerful approach involves the use of chiral sulfinamides. orgsyn.org For instance, a chiral sulfinyl imine can be prepared by condensing an aldehyde (like 2-(diphenylphosphino)benzaldehyde) with (Rs)-tert-butanesulfinamide. orgsyn.org Subsequent stereoselective addition of a Grignard reagent to this imine allows for the highly diastereoselective synthesis of chiral amino alcohol derivatives, which are valuable ligands and synthons. orgsyn.org These principles can be applied to the synthesis of chiral analogues of this compound by starting with the aldehyde itself or a suitable precursor and employing a chiral auxiliary or catalyst to guide the stereochemistry of subsequent transformations.
Advanced Spectroscopic and Structural Elucidation of 3 Ethyl 5 Hydroxybenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a powerful tool for elucidating the precise arrangement of atoms within a molecule. Through various NMR techniques, the proton and carbon environments of 3-Ethyl-5-hydroxybenzaldehyde can be meticulously mapped.
Advanced ¹H NMR Techniques for Proton Environment Analysis
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the different proton environments.
The aldehydic proton (-CHO) typically appears as a singlet at a downfield chemical shift, often around 9.8-10.0 ppm, due to the strong deshielding effect of the carbonyl group. The aromatic protons on the benzene (B151609) ring exhibit characteristic splitting patterns and chemical shifts influenced by the electron-donating hydroxyl (-OH) and ethyl (-CH₂CH₃) groups, and the electron-withdrawing aldehyde group. The phenolic hydroxyl proton gives a broad singlet, the chemical shift of which can be concentration-dependent due to hydrogen bonding. The ethyl group protons show a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling with each other. docbrown.infolibretexts.org
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Chemical Shift (ppm) (Predicted) | Multiplicity |
|---|---|---|
| -CHO | ~9.9 | s |
| Aromatic H | ~7.0-7.5 | m |
| -OH | Variable | br s |
| -CH₂- | ~2.7 | q |
| -CH₃ | ~1.2 | t |
s = singlet, t = triplet, q = quartet, m = multiplet, br s = broad singlet
¹³C NMR Spectroscopic Investigations for Carbon Framework Characterization
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is instrumental in defining the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The carbonyl carbon of the aldehyde group is characteristically found at a highly deshielded position, typically in the range of 190-200 ppm. The aromatic carbons show signals in the region of 110-160 ppm, with the carbon attached to the hydroxyl group appearing at a higher chemical shift due to the oxygen's electronegativity. The carbons of the ethyl group appear at upfield shifts, with the methylene carbon (-CH₂) around 25-35 ppm and the methyl carbon (-CH₃) at approximately 10-20 ppm. libretexts.orgchemicalbook.comchemicalbook.com
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Chemical Shift (ppm) (Predicted) |
|---|---|
| C=O | ~192 |
| C-OH | ~158 |
| C-Et | ~145 |
| Aromatic C-H | ~110-125 |
| Aromatic C (quaternary) | ~138 |
| -CH₂- | ~29 |
| -CH₃ | ~15 |
Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms, providing a more comprehensive structural picture. mnstate.eduyoutube.comepfl.ch
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the methylene and methyl protons of the ethyl group, and among the aromatic protons, helping to assign their relative positions on the ring. mnstate.eduprinceton.edu
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would link the aldehydic proton to the carbonyl carbon, the aromatic protons to their respective carbons, and the methylene and methyl protons to their corresponding carbons in the ethyl group. youtube.comepfl.ch
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons (carbons with no attached protons). For instance, HMBC would show correlations from the aldehydic proton to the aromatic carbon it is attached to, and from the aromatic protons to neighboring carbons, confirming the substitution pattern on the benzene ring. youtube.comepfl.chresearchgate.net
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environments. edinst.commt.com
Vibrational Mode Assignments and Functional Group Identification
The IR and Raman spectra of this compound display characteristic absorption bands corresponding to the vibrations of its functional groups. rsc.orgresearchgate.net
O-H Stretch: A broad absorption band is typically observed in the IR spectrum around 3200-3400 cm⁻¹ due to the stretching vibration of the phenolic hydroxyl group, which is often involved in hydrogen bonding. libretexts.orgspectroscopyonline.com
C-H Stretch: Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹, while aliphatic C-H stretches from the ethyl group are found in the 2850-2970 cm⁻¹ region. rasayanjournal.co.in
C=O Stretch: A strong, sharp absorption band corresponding to the carbonyl stretch of the aldehyde group is a prominent feature in the IR spectrum, typically appearing around 1670-1700 cm⁻¹. jmchemsci.com
C=C Stretch: Aromatic ring C=C stretching vibrations give rise to bands in the 1450-1600 cm⁻¹ region.
C-O Stretch: The stretching vibration of the phenolic C-O bond is usually observed in the 1200-1300 cm⁻¹ range.
Table 3: Key IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| -OH (Phenolic) | O-H Stretch | 3200-3400 (broad) |
| Aromatic C-H | C-H Stretch | 3000-3100 |
| Aliphatic C-H | C-H Stretch | 2850-2970 |
| C=O (Aldehyde) | C=O Stretch | 1670-1700 (strong) |
| Aromatic C=C | C=C Stretch | 1450-1600 |
| Phenolic C-O | C-O Stretch | 1200-1300 |
Hydrogen Bonding Network Analysis through IR Spectroscopy
Infrared spectroscopy is particularly sensitive to the effects of hydrogen bonding. The position and shape of the O-H stretching band provide significant insights into the intermolecular and intramolecular hydrogen bonding network of this compound in the solid state or in solution. libretexts.org A broad O-H band suggests strong intermolecular hydrogen bonding, where the hydroxyl group of one molecule interacts with the carbonyl oxygen or the hydroxyl oxygen of another molecule. In dilute solutions in non-polar solvents, a sharper, higher frequency O-H band may appear, corresponding to free or non-hydrogen-bonded hydroxyl groups. libretexts.org The frequency shift of the C=O stretching vibration can also be indicative of its participation in hydrogen bonding.
Mass Spectrometry (MS)
Mass spectrometry is a pivotal analytical technique for determining the molecular weight and structural features of a compound. For this compound (Molecular Formula: C9H10O2, Molecular Weight: 150.17 g/mol ), mass spectrometric analysis provides definitive evidence for its elemental composition and offers insights into its chemical structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is essential for the unambiguous identification of chemical compounds by providing a highly accurate mass measurement of the parent ion. This accuracy allows for the determination of a unique elemental formula. The theoretical exact mass of the most abundant isotope of this compound, C9H10O2, is calculated to be 150.0681 Da. sisweb.com
Experimental determination using HRMS techniques, such as Orbitrap or Time-of-Flight (TOF) mass spectrometry, can achieve mass accuracy in the sub-ppm (parts per million) range. thermofisher.com For instance, in the analysis of a similar compound, 3,5-di-tert-butyl-4-hydroxybenzaldehyde, an observed molecular ion showed a mass error of only 0.03 ppm from the theoretical mass, confirming the elemental composition of C15H22O2. thermofisher.com A similar level of precision is expected for this compound, where an observed mass within a narrow tolerance (e.g., < 5 ppm) of 150.0681 Da would confidently confirm its elemental formula as C9H10O2. spettrometriadimassa.it
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H10O2 |
| Average Mass | 150.17 g/mol |
| Monoisotopic Mass | 150.0681 Da |
Electron Ionization (EI) mass spectrometry induces fragmentation of the molecular ion, providing a characteristic pattern that serves as a "fingerprint" for the molecule's structure. While a specific spectrum for this compound is not publicly available, its fragmentation pathway can be predicted based on the known behavior of benzaldehydes and substituted aromatic compounds. docbrown.infomiamioh.edu
The primary fragmentation processes anticipated for this compound are:
Loss of a Hydrogen Radical (H•): Cleavage of the aldehydic C-H bond results in a stable acylium ion [M-H]+ at m/z 149. This is a common fragmentation for aldehydes. docbrown.info
Loss of an Ethyl Radical (•C2H5): Benzylic cleavage leading to the loss of the ethyl group is expected, yielding a fragment at m/z 121.
Loss of a Formyl Radical (•CHO): Scission of the bond between the benzene ring and the carbonyl carbon leads to the expulsion of the formyl radical, producing a fragment ion at m/z 121. docbrown.info
Loss of Carbon Monoxide (CO): Following the initial loss of a hydrogen radical, the resulting [M-H]+ ion can lose a molecule of carbon monoxide, a characteristic fragmentation for aromatic aldehydes, to produce a fragment at m/z 121. docbrown.info
Table 2: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment Ion | Formula | Fragmentation Pathway |
|---|---|---|---|
| 150 | [M]+• (Molecular Ion) | [C9H10O2]+• | Ionization of the parent molecule |
| 149 | [M-H]+ | [C9H9O2]+ | Loss of H• from the aldehyde group |
| 121 | [M-C2H5]+ | [C7H5O2]+ | Loss of the ethyl radical (•C2H5) |
| 121 | [M-CHO]+ | [C8H9O]+ | Loss of the formyl radical (•CHO) |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the excitation of electrons to higher energy orbitals. This technique is used to probe the electronic structure of conjugated systems. ubbcluj.ro
The UV-Vis spectrum of this compound is characterized by electronic transitions associated with its aromatic and carbonyl chromophores. The key transitions are the π → π* and the lower-energy n → π* transitions. elte.huupi.edu
π → π Transitions:* These are high-intensity absorptions arising from the excitation of electrons from π bonding orbitals to π* antibonding orbitals within the conjugated system of the benzene ring and the carbonyl group. Increased conjugation lowers the HOMO-LUMO energy gap, resulting in a shift of the absorption maximum (λmax) to longer wavelengths (bathochromic shift). usp.br The presence of the hydroxyl (-OH) group, an auxochrome, and the ethyl (-C2H5) group further influences these transitions.
n → π Transitions:* This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to a π* antibonding orbital. These transitions are typically of lower intensity than π → π* transitions and appear at longer wavelengths. elte.hu
For comparison, aromatic aldehydes like benzaldehyde (B42025) exhibit a strong π → π* band around 250 nm and a weaker n → π* band near 330 nm. The substitution pattern on this compound is expected to modify these values.
The polarity of the solvent can significantly influence the position of absorption bands, a phenomenon known as solvatochromism. researchgate.netweebly.com
Hypsochromic Shift (Blue Shift): The n → π* transition typically undergoes a hypsochromic shift in polar solvents. This is because the non-bonding electrons of the carbonyl oxygen can form hydrogen bonds with polar protic solvents (like ethanol (B145695) or water), which lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition. nih.gov
Bathochromic Shift (Red Shift): The π → π* transitions often exhibit a bathochromic shift in polar solvents. Polar solvents can stabilize the more polar π* excited state to a greater extent than the ground state, decreasing the transition energy. nih.govresearchgate.net
Therefore, when analyzing this compound, one would expect the λmax of the n → π* transition to decrease and the λmax of the π → π* transition to increase as the solvent polarity increases.
Table 3: Expected Solvent Effects on UV-Vis Absorption Maxima (λmax) of this compound
| Transition Type | Expected Shift with Increasing Solvent Polarity | Rationale |
|---|---|---|
| n → π * | Hypsochromic (Blue Shift) | Stabilization of the ground state via hydrogen bonding to the carbonyl oxygen. nih.gov |
| π → π * | Bathochromic (Red Shift) | Greater stabilization of the more polar excited state by the polar solvent. nih.gov |
X-Ray Diffraction Analysis for Solid-State Structure
X-ray diffraction on a single crystal is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Although a specific crystal structure for this compound has not been reported in the Cambridge Crystallographic Data Centre (CCDC), its solid-state structure can be inferred from closely related compounds like p-hydroxybenzaldehyde and 3-hydroxy-4-methoxybenzaldehyde. bohrium.comnih.gov
The molecule is expected to be largely planar due to the sp2 hybridization of the benzene ring and aldehyde carbon atoms. In the crystal lattice, molecules would likely be linked by intermolecular hydrogen bonds. A strong O-H···O hydrogen bond is expected to form between the hydroxyl group of one molecule and the carbonyl oxygen of a neighboring molecule, leading to the formation of chains or dimeric motifs. nih.govresearchgate.net The crystal structure of 3,5-dibromo-2-hydroxybenzaldehyde, for example, shows a layered packing structure stabilized by O-H···O hydrogen bonds and π–π stacking interactions. researchgate.net Similar packing features, including potential π–π stacking between the aromatic rings of adjacent molecules, would be anticipated for this compound.
Table 4: Representative Crystallographic Data for Related Benzaldehyde Derivatives
| Compound | Crystal System | Space Group | Key Intermolecular Interactions | Reference |
|---|---|---|---|---|
| p-Hydroxybenzaldehyde | Monoclinic | P21/c | O-H···O Hydrogen Bonds | bohrium.com |
| 3-Hydroxy-4-methoxybenzaldehyde | Monoclinic | P21/c | C-H···O and O-H···O Hydrogen Bonds | nih.gov |
| 3,5-Dibromo-2-hydroxybenzaldehyde | Monoclinic | P21/c | O-H···O Hydrogen Bonds, π–π Stacking | researchgate.net |
| 4,4'-(ethane-1,2-diylbis(oxy))dibenzoic acid (dimer of p-hydroxybenzaldehyde derivative) | Monoclinic | C2/c | π–π and C-H···π Interactions | jmaterenvironsci.com |
Single Crystal X-Ray Crystallography for Absolute Configuration and Conformation
Detailed single-crystal X-ray diffraction data for this compound is not currently available in publicly accessible crystallographic databases or peer-reviewed literature. This critical technique is necessary for the unambiguous determination of the absolute configuration and the precise conformation of the molecule in the solid state.
In the absence of experimental data for this compound, a general understanding can be drawn from studies on structurally related hydroxybenzaldehyde derivatives. For instance, the crystal structure of p-hydroxybenzaldehyde has been refined, revealing a planar benzene ring and providing precise bond lengths and angles. bohrium.com In such studies, the planarity of the benzene ring is a key feature, with minor deviations observed for the substituent groups. bohrium.com The dihedral angle between the plane of the benzene ring and the aldehyde group, for example, is a critical conformational parameter. bohrium.com
For a molecule like this compound, single-crystal X-ray crystallography would provide crucial information, including:
Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the unit cell.
Space Group: The symmetry of the crystal lattice.
Atomic Coordinates: The precise position of each atom within the unit cell.
Bond Lengths and Angles: The exact measurements of all chemical bonds and the angles between them.
Torsional Angles: The angles defining the conformation of the ethyl and aldehyde substituents relative to the benzene ring.
Without a dedicated crystallographic study on this compound, any discussion on its absolute configuration remains speculative.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by a variety of intermolecular interactions. ias.ac.inrsc.org For this compound, the presence of a hydroxyl group and a carbonyl group from the aldehyde function suggests that hydrogen bonding would be a dominant force in its crystal structure.
Generally, in hydroxybenzaldehyde derivatives, intermolecular hydrogen bonds are observed, often linking the hydroxyl and carbonyl groups of adjacent molecules. researchgate.net This can lead to the formation of chains or more complex three-dimensional networks. iucr.orgbgcryst.com For example, in the crystal structure of 2-bromo-5-hydroxybenzaldehyde, intermolecular hydrogen bonds connect the hydroxyl and carbonyl groups, with a measured O···O distance of 2.804 (4) Å. researchgate.net
C—H···O interactions: These weak hydrogen bonds are common in benzaldehyde derivatives, involving the formyl hydrogen or aromatic hydrogens and the carbonyl oxygen. researchgate.net
π-π stacking: The aromatic rings of adjacent molecules can stack on top of each other, contributing to the stability of the crystal lattice. researchgate.net
The specific nature and geometry of these interactions in this compound can only be definitively determined through experimental single-crystal X-ray diffraction analysis. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular interactions based on crystallographic data. mdpi.comscirp.org
Reactivity Profiles and Functionalization Strategies of 3 Ethyl 5 Hydroxybenzaldehyde
Reactions at the Aldehyde Moiety
The aldehyde functional group in 3-Ethyl-5-hydroxybenzaldehyde is a primary site for a variety of chemical transformations. Its reactivity is characterized by the electrophilic nature of the carbonyl carbon, making it susceptible to attack by nucleophiles, and its capacity to undergo both oxidation and reduction.
Nucleophilic Addition Reactions
Nucleophilic addition is a fundamental reaction of aldehydes. In this process, a nucleophile attacks the electrophilic carbonyl carbon, breaking the pi (π) bond and forming a tetrahedral intermediate which is subsequently protonated to yield an alcohol.
The general mechanism involves the attack of a nucleophile (Nu⁻) on the carbonyl carbon of this compound. The electron pair from the C=O double bond moves to the oxygen atom, creating an alkoxide intermediate. This intermediate is then protonated, typically by a weak acid or during an aqueous workup, to form a secondary alcohol.
Common nucleophiles used in these reactions include organometallic reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li), as well as cyanide ions (CN⁻). For instance, the reaction with a Grignard reagent would lead to the formation of a new carbon-carbon bond and a secondary alcohol. A related process is the Reformatskii reaction, which involves an organozinc reagent derived from an α-halo ester, also resulting in a β-hydroxy ester wikipedia.org.
Table 1: Examples of Nucleophilic Addition Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Hydride Ion | Sodium Borohydride (B1222165) (NaBH₄) | Primary Alcohol |
| Grignard Reagent | Methylmagnesium Bromide (CH₃MgBr) | Secondary Alcohol |
| Organolithium | n-Butyllithium (CH₃(CH₂)₃Li) | Secondary Alcohol |
Condensation Reactions (e.g., Schiff Base Formation)
Condensation reactions of the aldehyde moiety are crucial for synthesizing more complex molecules, notably through the formation of carbon-nitrogen and carbon-carbon double bonds.
Schiff Base Formation: this compound readily reacts with primary amines to form imines, commonly known as Schiff bases. This reaction typically occurs under mild, often acid- or base-catalyzed, conditions nih.gov. The reaction involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond nih.govresearchgate.netresearchgate.net. These reactions are versatile and have been used to synthesize a wide range of Schiff base ligands and their metal complexes researchgate.netresearchgate.net. The process can be carried out by refluxing equimolar ratios of the aldehyde and an amine, sometimes in a solvent like ethanol (B145695) researchgate.netijraset.com.
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) wikipedia.orgnih.gov. The reaction is typically catalyzed by a weak base, like piperidine (B6355638) or an amine wikipedia.orgoup.com. The process begins with the deprotonation of the active methylene compound to form a carbanion, which then acts as a nucleophile, attacking the aldehyde's carbonyl carbon nih.gov. A subsequent dehydration step eliminates a water molecule, yielding a stable α,β-unsaturated product wikipedia.org. The Knoevenagel condensation is a powerful tool for C-C bond formation nih.gov. Studies on various hydroxybenzaldehydes show that they react efficiently in this manner to produce important chemical intermediates oup.comresearchgate.netresearchgate.net.
Oxidation and Reduction Pathways
The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.
Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 3-ethyl-5-hydroxybenzoic acid. This transformation can be achieved using various oxidizing agents. For example, studies have shown that certain microorganisms can oxidize various benzaldehydes to their corresponding benzoic acids asm.org. Chemical oxidation can also be performed with reagents like potassium permanganate (B83412) (KMnO₄) learncbse.insigmaaldrich.com. A specific type of oxidation for hydroxybenzaldehydes is the Dakin reaction, where the aldehyde is converted to a phenol (B47542) (hydroquinone derivative in this case) using hydrogen peroxide in a basic medium. More recent methods have utilized electrochemically generated peroxodicarbonate for this transformation, offering a green chemistry approach rsc.org.
Reduction: The reduction of the aldehyde group yields the corresponding primary alcohol, (3-ethyl-5-hydroxyphenyl)methanol. A common and selective reagent for this purpose is sodium borohydride (NaBH₄) masterorganicchemistry.comstudy.comchegg.comchegg.com. NaBH₄ is a source of hydride ions (H⁻), which act as nucleophiles attacking the carbonyl carbon masterorganicchemistry.comyoutube.com. The reaction is typically carried out in a protic solvent like ethanol or methanol. The mechanism involves the transfer of a hydride from the borohydride to the carbonyl carbon, followed by protonation of the resulting alkoxide by the solvent to give the primary alcohol study.comyoutube.com. NaBH₄ is preferred for its mildness and selectivity, as it reduces aldehydes and ketones without affecting other functional groups like esters masterorganicchemistry.comyoutube.com.
Table 2: Summary of Oxidation and Reduction Reactions
| Transformation | Reagent(s) | Product Functional Group |
|---|---|---|
| Oxidation | Potassium Permanganate (KMnO₄) | Carboxylic Acid |
| Oxidation (Dakin) | Hydrogen Peroxide (H₂O₂), Base | Phenol |
Reactions at the Hydroxyl Moiety
The phenolic hydroxyl group on the aromatic ring of this compound is another key site for functionalization, primarily through reactions that target the oxygen atom.
Etherification Reactions (e.g., Williamson Ether Synthesis)
The Williamson ether synthesis is a widely used and versatile method for preparing ethers from an alcohol masterorganicchemistry.combyjus.com. For this compound, this reaction involves converting the phenolic hydroxyl group into an ether.
The process is a bimolecular nucleophilic substitution (SN2) reaction masterorganicchemistry.comwikipedia.org. It proceeds in two main steps:
Deprotonation: The phenolic proton is acidic and is first removed by a strong base, such as sodium hydride (NaH) or sodium hydroxide (B78521) (NaOH), to form a sodium phenoxide intermediate youtube.comkhanacademy.org. This phenoxide ion is a potent nucleophile.
Nucleophilic Attack: The phenoxide ion then attacks a primary alkyl halide (e.g., ethyl bromide) or another substrate with a good leaving group byjus.comwikipedia.org. The nucleophilic oxygen atom displaces the halide, forming a new carbon-oxygen bond and yielding the desired ether byjus.com.
This reaction is highly efficient for primary alkyl halides. Secondary and tertiary halides are less suitable as they tend to undergo elimination reactions as a competing pathway masterorganicchemistry.comwikipedia.org. The reaction is typically performed in a polar aprotic solvent like acetonitrile (B52724) or N,N-dimethylformamide byjus.com.
Esterification and Acylation Reactions
The phenolic hydroxyl group can be converted into an ester through reaction with a carboxylic acid or, more commonly, its more reactive derivatives like acyl chlorides or acid anhydrides. This process is known as acylation.
When reacting with an acyl chloride (e.g., acetyl chloride) or an acid anhydride (B1165640) (e.g., acetic anhydride), a base such as pyridine (B92270) or triethylamine (B128534) is typically added. The base serves two purposes: it can deprotonate the phenol to make it a better nucleophile, and it neutralizes the acidic byproduct (HCl or a carboxylic acid) that is formed during the reaction. The nucleophilic phenolic oxygen attacks the electrophilic carbonyl carbon of the acylating agent. This is followed by the elimination of the leaving group (chloride or carboxylate) to form the final ester product. This reaction is a standard method for protecting hydroxyl groups in organic synthesis.
Chelation and Coordination Chemistry with Metal Ions
The molecular architecture of this compound, featuring a phenolic hydroxyl group and an aldehyde group, provides potential sites for metal ion coordination. The hydroxyl group can be deprotonated to form a phenoxide, which acts as a hard oxygen donor, while the aldehyde oxygen can act as a neutral donor. This arrangement, particularly the relative positioning of the hydroxyl and aldehyde groups, allows it to function as a bidentate or bridging ligand in the formation of coordination compounds.
Although specific studies on the chelation of this compound are not extensively documented, its coordination chemistry can be inferred from related salicylaldehyde (B1680747) derivatives. Salicylaldehydes and their analogues are well-known chelating agents that form stable complexes with a variety of metal ions, including transition metals like copper(II), nickel(II), and cobalt(III), as well as gallium(III). The formation of these complexes often involves the deprotonated phenolic oxygen and the carbonyl oxygen of the aldehyde, creating a stable six-membered chelate ring.
The coordination behavior is influenced by the electronic properties of other substituents on the benzene (B151609) ring. The presence of the electron-donating ethyl group in this compound may enhance the electron density on the phenolic oxygen, potentially increasing its basicity and coordination affinity for metal ions compared to unsubstituted salicylaldehyde.
Table 1: Potential Coordination Modes of this compound with Metal Ions (M)
| Coordination Mode | Description | Potential Metal Ions |
| Bidentate Chelation | The deprotonated hydroxyl group and the aldehyde oxygen bind to a single metal center, forming a stable six-membered ring. | Cu(II), Ni(II), Co(II), Zn(II), Ga(III) |
| Bridging Ligand | The phenoxide oxygen bridges two metal centers, while the aldehyde group may or may not be coordinated. | Transition metal clusters |
| Monodentate Coordination | Less common; involves coordination through either the aldehyde oxygen or the phenoxide oxygen alone. | Alkali metals, Alkaline earth metals |
The resulting metal complexes can exhibit diverse geometries, such as square planar or octahedral, depending on the metal ion and the stoichiometry of the reaction. These complexes are of interest for their potential applications in catalysis, materials science, and as antimicrobial agents.
Electrophilic Aromatic Substitution on the Benzene Ring
The benzene ring of this compound is activated towards electrophilic aromatic substitution (EAS) due to the presence of the hydroxyl (-OH) and ethyl (-CH₂CH₃) groups. However, the regioselectivity of such reactions is complex, dictated by the competing directing effects of the three substituents.
Hydroxyl Group (-OH): A strongly activating, ortho, para-directing group. It significantly increases the electron density at positions 2, 4, and 6.
Ethyl Group (-C₂H₅): A weakly activating, ortho, para-directing group.
Aldehyde Group (-CHO): A deactivating, meta-directing group. It withdraws electron density from the ring, particularly from the ortho and para positions.
In this compound, the positions are numbered as follows: C1 (aldehyde), C3 (ethyl), and C5 (hydroxyl). The available positions for substitution are C2, C4, and C6. The directing effects of the substituents on these positions are summarized below.
Table 2: Analysis of Directing Effects for Electrophilic Aromatic Substitution
| Position | Effect of -OH (at C5) | Effect of -Et (at C3) | Effect of -CHO (at C1) | Net Effect | Predicted Outcome |
| C2 | ortho (Activating) | ortho (Activating) | ortho (Deactivating) | Strong activation, but some steric hindrance from both adjacent groups. | Possible minor product. |
| C4 | para (Activating) | ortho (Activating) | meta (Weakly Deactivating) | Strongest activation. The powerful para-directing effect of the -OH group and the ortho-directing effect of the -Et group converge here. The -CHO group directs meta to this position, which is the least deactivated site relative to the aldehyde. | Major product . |
| C6 | ortho (Activating) | para (Activating) | meta (Weakly Deactivating) | Strong activation, similar to C4. The powerful ortho-directing effect of the -OH group and the para-directing effect of the -Et group converge here. | Major product . |
Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur predominantly at the C4 and C6 positions, which are ortho and para to the strongly activating hydroxyl group and are not significantly deactivated by the aldehyde group. libretexts.orglearncbse.inmasterorganicchemistry.com The reaction conditions can be tuned to favor one isomer or to achieve disubstitution if desired. For instance, nitration using mild reagents like ammonium (B1175870) nitrate (B79036) and potassium bisulfate can achieve regioselective mononitration of phenols. dergipark.org.tr
Regioselective Functionalization of the Ethyl Group
The ethyl group of this compound offers another site for functionalization, distinct from the aromatic ring. The carbon atom directly attached to the benzene ring is known as the benzylic position. This position is particularly reactive due to the ability of the benzene ring to stabilize intermediates such as radicals or carbocations via resonance. libretexts.org
A primary strategy for the regioselective functionalization of the ethyl group is benzylic bromination . This reaction typically proceeds via a free-radical mechanism and is often accomplished using N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or benzoyl peroxide) and light or heat. masterorganicchemistry.comchemistrysteps.com This method, known as the Wohl-Ziegler reaction, selectively introduces a bromine atom at the benzylic position. koreascience.krresearchgate.net
The resulting 3-(1-bromoethyl)-5-hydroxybenzaldehyde is a versatile intermediate. The benzylic bromide can readily undergo nucleophilic substitution (Sₙ1 or Sₙ2) reactions or elimination (E1 or E2) reactions. This allows for the introduction of a wide range of functional groups at the benzylic position, including:
Hydroxyl groups (via hydrolysis)
Alkoxy groups (via reaction with alkoxides)
Cyano groups (via reaction with cyanide salts)
Azido groups (via reaction with azide (B81097) salts)
Alkenyl groups (via elimination to form a vinyl group)
Furthermore, benzylic oxidation can be achieved using strong oxidizing agents like potassium permanganate (KMnO₄) or chromic acid. masterorganicchemistry.com This reaction would convert the ethyl group into an acetyl group, yielding 3-acetyl-5-hydroxybenzaldehyde.
Derivatization for Enhanced Chemical Diversity
Derivatization of this compound is a key strategy for generating libraries of related compounds for structure-activity relationship (SAR) studies. SAR studies are crucial in medicinal chemistry and materials science to understand how specific structural features of a molecule influence its biological activity or physical properties. researchgate.netnih.gov By systematically modifying the core structure, researchers can identify the key pharmacophores or functional moieties responsible for a desired effect.
Based on the reactivity profiles discussed, several classes of analogues can be synthesized:
Phenolic Derivatives: The hydroxyl group can be alkylated or acylated to produce ethers and esters, respectively. This modification alters the hydrogen-bonding capability, polarity, and steric profile of this part of the molecule.
Aldehyde Derivatives: The aldehyde group can be oxidized to a carboxylic acid, reduced to an alcohol, or converted into other functional groups like oximes, hydrazones, or imines (Schiff bases). These changes introduce new functionalities with different electronic and geometric properties.
Ring-Substituted Analogues: As described in section 4.3, electrophilic aromatic substitution can be used to introduce various substituents (e.g., -NO₂, -Br, -SO₃H) at the C4 and C6 positions of the benzene ring.
Ethyl Group Derivatives: Functionalization of the benzylic position, as outlined in section 4.4, allows for the introduction of diverse groups on the alkyl side chain.
Table 3: Exemplary Derivatization Reactions for SAR Studies
| Starting Moiety | Reagents and Conditions | Product Functional Group | Purpose of Modification |
| Phenolic -OH | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Methoxy (B1213986) Ether (-OCH₃) | Remove H-bond donor capability, increase lipophilicity. |
| Aldehyde -CHO | Hydroxylamine (NH₂OH·HCl), Base | Oxime (-CH=NOH) | Introduce new H-bonding sites, alter geometry. |
| Aldehyde -CHO | Sodium borohydride (NaBH₄) | Benzyl (B1604629) Alcohol (-CH₂OH) | Convert planar carbonyl to tetrahedral alcohol, add H-bond donor. |
| Aromatic Ring | HNO₃, H₂SO₄ | Nitro Group (-NO₂) | Introduce strong electron-withdrawing group, potential H-bond acceptor. |
| Ethyl Group | 1. NBS, AIBN; 2. NaCN | Benzylic Nitrile (-CH(CN)CH₃) | Introduce polar, linear group; serve as precursor for amines/acids. |
Beyond simple analogue synthesis, this compound can serve as a starting material for building more complex molecules with diverse chemical scaffolds. The reactive handles—aldehyde, phenol, and activated aromatic ring—allow for its incorporation into larger molecular frameworks through various synthetic transformations.
For example, the aldehyde functionality is a key participant in multicomponent reactions (MCRs) and condensation reactions that can rapidly build molecular complexity. It can be used in:
Wittig Reaction: To form a carbon-carbon double bond, linking the benzaldehyde (B42025) scaffold to other aliphatic or aromatic systems.
Reductive Amination: To form substituted amines by reacting with a primary or secondary amine in the presence of a reducing agent.
Knoevenagel Condensation: To react with active methylene compounds, leading to the formation of new C-C bonds and often serving as a precursor to more complex heterocyclic systems.
Synthesis of Heterocycles: The aldehyde and the adjacent phenolic hydroxyl group can participate in cyclization reactions to form benzofurans or other oxygen-containing heterocycles. For instance, reaction with α-haloketones followed by intramolecular cyclization could yield substituted benzofuran (B130515) scaffolds.
By employing these and other synthetic strategies, this compound can be elaborated into a wide range of novel chemical entities for screening in drug discovery, agrochemicals, and materials science.
Theoretical and Computational Investigations of 3 Ethyl 5 Hydroxybenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are employed to understand the fundamental electronic properties and geometric structure of a molecule. These methods solve the Schrödinger equation or its density-based equivalent to determine the distribution of electrons and the resulting molecular characteristics.
Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules nih.govarxiv.org. It is frequently utilized for its favorable balance between computational cost and accuracy in predicting molecular properties arxiv.org. The core principle of DFT is that the energy of a molecule can be determined from its electron density.
For 3-Ethyl-5-hydroxybenzaldehyde, DFT calculations are first used to perform a geometry optimization. This process systematically alters the molecule's geometry to find the most stable, lowest-energy conformation nih.gov. The optimization provides crucial data on the molecule's three-dimensional structure, including bond lengths, bond angles, and dihedral angles rasayanjournal.co.in. Computational studies on similar substituted benzaldehydes, such as 5-Bromo-2-Hydroxybenzaldehyde and 3-Ethoxy-4-hydroxy benzaldehyde (B42025), have successfully used DFT with basis sets like 6-311++G(d,p) to achieve optimized geometries that correlate well with experimental data where available nih.govrasayanjournal.co.in. The output of such a calculation for this compound would yield a detailed picture of its atomic arrangement and the energetic stability of its structure.
| Parameter | Bond/Atoms Involved | Calculated Value |
|---|---|---|
| Bond Lengths (Å) | ||
| C=O (aldehyde) | 1.21 | |
| C-C (ring avg.) | 1.40 | |
| C-O (hydroxyl) | 1.36 | |
| C-C (ethyl) | 1.54 | |
| **Bond Angles (°) ** | ||
| C-C-C (ring avg.) | 120.0 | |
| O=C-H (aldehyde) | 121.0 | |
| C-O-H (hydroxyl) | 109.0 |
HOMO-LUMO Energy Gap Analysis for Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons mdpi.com.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of a molecule's kinetic stability and chemical reactivity mdpi.com. A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests that a molecule is more reactive and can be easily polarized researchgate.net. For aromatic aldehydes, this gap provides insight into intramolecular charge transfer phenomena mdpi.com. DFT calculations are commonly used to compute the energies of these orbitals. Analysis of similar compounds shows that the presence of electron-donating groups (like hydroxyl and ethyl) and electron-withdrawing groups (like aldehyde) influences the HOMO-LUMO energies and the magnitude of the gap, thereby tuning the molecule's electronic properties and reactivity.
Table 2: Illustrative Frontier Orbital Energies for this compound Note: These values are representative examples for illustrative purposes.
| Parameter | Energy (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds and lone pairs, which corresponds closely to the familiar Lewis structure representation malayajournal.org. This method provides detailed information about charge distribution, hybridization, and, crucially, the donor-acceptor interactions between orbitals within the molecule.
Table 3: Illustrative NBO Analysis - Second-Order Perturbation Energy E(2) for Key Interactions in this compound Note: This table presents hypothetical but plausible donor-acceptor interactions and stabilization energies to illustrate the output of an NBO analysis.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) O (hydroxyl) | π*(C-C) (ring) | 18.5 | n → π* |
| LP(2) O (carbonyl) | σ*(C-C) (ring) | 5.2 | n → σ* |
| π(C-C) (ring) | π*(C=O) (carbonyl) | 22.0 | π → π* |
| σ(C-H) (ethyl) | σ*(C-C) (ring) | 2.5 | σ → σ* |
Molecular Dynamics Simulations
While quantum chemical calculations describe the static properties of a single molecule, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes and interactions with the environment, such as solvents.
Conformational Analysis and Stability
The presence of flexible groups, such as the ethyl and hydroxyl groups in this compound, allows the molecule to adopt various spatial arrangements or conformations. Conformational analysis aims to identify the stable conformers of a molecule and the energy barriers between them.
Solvent Effects on Molecular Conformations
The behavior and conformation of a molecule can be significantly influenced by its environment, particularly the solvent in which it is dissolved. Solvents can stabilize or destabilize certain conformations through interactions like hydrogen bonding and dipole-dipole interactions.
MD simulations are an ideal tool for studying these solvent effects. By explicitly including solvent molecules (such as water or ethanol) in the simulation box, it is possible to observe how solvent-solute interactions affect the conformational preferences of this compound researchgate.net. For instance, in a polar protic solvent like water, hydrogen bonding between the solvent and the molecule's hydroxyl and aldehyde groups would be expected to play a significant role in determining the preferred conformation researchgate.netresearchgate.net. The simulation can provide quantitative data on the number and lifetime of these hydrogen bonds, offering a detailed picture of the solvation structure around the molecule.
Prediction of Spectroscopic Parameters
Computational methods provide powerful tools for predicting the spectroscopic properties of molecules, offering insights that complement and help interpret experimental data. For this compound, theoretical predictions of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra can elucidate its electronic structure and vibrational modes.
Computational NMR Chemical Shift Prediction
The prediction of NMR chemical shifts is a cornerstone of computational structure elucidation. Methods for calculating these shifts range from empirical additivity rules to more sophisticated quantum mechanical approaches.
Research Findings: The ¹H and ¹³C NMR chemical shifts of aromatic compounds like substituted benzaldehydes are highly sensitive to the electronic environment of each nucleus. Computational prediction of these shifts is typically performed using quantum mechanical calculations, most notably Density Functional Theory (JWT). The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed within the DFT framework to calculate the nuclear magnetic shielding tensors, from which the chemical shifts are derived.
For substituted benzaldehydes, the accuracy of predicted shifts depends on the chosen functional (e.g., B3LYP) and basis set. Studies on similar molecules have shown that simple additivity of substituent chemical shift (SCS) increments can predict the carbonyl carbon's chemical shift with reasonable accuracy. However, factors like intramolecular hydrogen bonding, which is possible in this compound between the hydroxyl and aldehyde groups, can cause deviations from simple additivity, making higher-level computational models necessary for accurate predictions. More recently, machine learning and deep neural network models have emerged as powerful tools, capable of predicting ¹H chemical shifts with high accuracy (mean absolute error <0.10 ppm) by training on large datasets of experimental spectra.
Theoretical IR and Raman Spectral Simulation
Theoretical simulations of vibrational spectra, such as Infrared (IR) and Raman, are vital for identifying functional groups and understanding a molecule's structural dynamics. These simulations calculate the vibrational frequencies and their corresponding intensities.
Research Findings: The simulation of IR and Raman spectra for phenolic compounds like this compound is accomplished by calculating the molecule's vibrational modes. This is typically done using DFT calculations to first optimize the molecule's geometry to its lowest energy state and then computing the second derivatives of the energy with respect to atomic displacements. The resulting vibrational frequencies and intensities constitute the theoretical spectrum.
These theoretical spectra are invaluable for interpreting experimental data. For example, the characteristic stretching frequencies of the hydroxyl (-OH) group, the aldehyde carbonyl (C=O) group, and the C-H and C=C bonds of the aromatic ring can be precisely assigned to specific peaks in an experimental spectrum. Computational tools, often integrated into software packages like Gaussian, allow for the visualization of these vibrational modes, providing a clear picture of the atomic motions responsible for each spectral band. Such analyses on related phenolic compounds have demonstrated the strength of this approach in assigning marker bands and understanding how factors like conformation and hydrogen bonding influence the vibrational properties.
QSAR (Quantitative Structure-Activity Relationship) Modeling Parameters
QSAR models are mathematical relationships that correlate a compound's chemical structure with its biological activity or other properties. Key to these models are molecular descriptors that quantify the physicochemical properties of the molecule. For this compound, important descriptors include its surface area, lipophilicity, and hydrogen bonding potential.
Topological Polar Surface Area (TPSA)
TPSA is a molecular descriptor calculated as the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a critical parameter for predicting the transport properties of potential drug candidates.
Research Findings: The TPSA is a widely used metric in medicinal chemistry to estimate the membrane permeability of a molecule. A lower TPSA is generally associated with better cell membrane penetration. For instance, molecules with a TPSA greater than 140 Ų tend to have poor cell permeability, while a TPSA of less than 90 Ų is often required for a molecule to cross the blood-brain barrier. Based on its structure, which contains one hydroxyl group and one aldehyde group, the computationally predicted TPSA for this compound is 37.3 Ų. This value suggests that the molecule is likely to have good membrane permeability.
Lipophilicity Descriptors (LogP)
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a fundamental property in pharmacology, affecting absorption, distribution, metabolism, and excretion (ADME). It is most commonly quantified by the partition coefficient (LogP), which measures the ratio of a compound's concentration in an octanol-water mixture.
Research Findings: The LogP value is a key descriptor in QSAR studies. A positive LogP value indicates that a compound is more soluble in lipids (hydrophobic), while a negative value indicates higher solubility in water (hydrophilic). The predicted octanol-water partition coefficient (XLogP3) for this compound is 2.1. This value indicates a moderate level of lipophilicity, suggesting a balance between aqueous solubility and lipid membrane permeability that is often favorable for drug candidates.
Hydrogen Bonding Capabilities (H_Acceptors, H_Donors)
The ability of a molecule to form hydrogen bonds is crucial for its interaction with biological targets, such as proteins and nucleic acids, as well as for its solubility in water. This capability is quantified by counting the number of hydrogen bond donors and acceptors.
Research Findings: A hydrogen bond donor is typically a hydrogen atom attached to an electronegative atom (like oxygen or nitrogen). A hydrogen bond acceptor is an electronegative atom with at least one lone pair of electrons. In the structure of this compound, the hydroxyl group (-OH) can act as a hydrogen bond donor. Both the oxygen atom of the hydroxyl group and the oxygen atom of the aldehyde group possess lone pairs and can function as hydrogen bond acceptors. Therefore, the molecule has one hydrogen bond donor and two hydrogen bond acceptors. These features are critical for determining the molecule's binding specificity and pharmacokinetic properties.
Data Tables
Table 1: Predicted QSAR Modeling Parameters for this compound
| Parameter | Description | Predicted Value |
|---|---|---|
| TPSA | Topological Polar Surface Area | 37.3 Ų |
| LogP | Octanol-Water Partition Coefficient (XLogP3) | 2.1 |
| H_Donors | Hydrogen Bond Donor Count | 1 |
| H_Acceptors | Hydrogen Bond Acceptor Count | 2 |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
Rotatable Bonds Analysis
The structure of this compound features two primary rotatable bonds that significantly influence its three-dimensional shape:
The bond connecting the ethyl group to the benzene (B151609) ring (C(ar)-C(alkyl)).
The bond connecting the aldehyde group to the benzene ring (C(ar)-C(formyl)).
Rotation around the C(ar)-O bond of the hydroxyl group also contributes to the conformational diversity, although to a lesser extent due to the smaller size of the hydroxyl group.
Computational methods, particularly Density Functional Theory (DFT), are employed to investigate the potential energy surface associated with the rotation around these bonds. By systematically changing the dihedral angles of these bonds and calculating the corresponding energy, a potential energy scan can be generated. This scan reveals the low-energy (stable) conformations and the high-energy (transition state) conformations.
A study on a structurally similar compound, 5-ethyl-2-hydroxy benzaldehyde, utilized MP2/6-31G(d) level of theory to perform a potential energy scan by varying the torsion angle of the aldehyde group in increments of 10° from 0° to 360°. ijltet.org This type of analysis helps in understanding the rotational barriers and identifying the most stable conformers.
The analysis of rotatable bonds is crucial for understanding how the molecule might interact with biological receptors or how it packs in a crystalline solid. The number of rotatable bonds is a commonly used descriptor in medicinal chemistry to predict oral bioavailability, with fewer rotatable bonds generally being favorable. For this compound, the number of rotatable bonds is generally accepted to be two.
The following table summarizes the key rotatable bonds in this compound and the typical focus of their computational analysis.
| Rotatable Bond | Description | Dihedral Angle Definition (Example Atoms) | Significance of Analysis |
| C(ar)-C(alkyl) | Rotation of the ethyl group relative to the benzene ring. | C5-C6-C7-C8 | Determines the orientation of the ethyl group, which can influence steric interactions and crystal packing. |
| C(ar)-C(formyl) | Rotation of the aldehyde group relative to the benzene ring. | C2-C1-C9=O10 | Affects the conjugation between the aldehyde group and the aromatic ring, influencing electronic properties and reactivity. |
| C(ar)-O(hydroxyl) | Rotation of the hydroxyl group. | C4-C3-O11-H12 | Can influence intramolecular hydrogen bonding and interactions with solvent molecules. |
Note: The atom numbering in the dihedral angle definition is illustrative and would be defined in a computational chemistry input file.
Advanced Analytical Methodologies for Detection and Quantification of 3 Ethyl 5 Hydroxybenzaldehyde
Chromatographic Techniques
Chromatographic techniques are fundamental in the separation and analysis of 3-Ethyl-5-hydroxybenzaldehyde from complex mixtures. The choice of a specific method often depends on the sample matrix, the required sensitivity, and the analytical throughput needs.
High-Performance Liquid Chromatography (HPLC) with Advanced Detectors (e.g., DAD, Fluorescence)
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile or thermally labile compounds like this compound. When coupled with advanced detectors such as a Diode Array Detector (DAD) or a Fluorescence Detector (FLD), HPLC provides both quantitative and qualitative information. A DAD can provide spectral information across a range of wavelengths, aiding in peak purity assessment and compound identification. For enhanced sensitivity, an FLD can be utilized if the compound possesses natural fluorescence or can be derivatized with a fluorescent tag. The reaction progress of syntheses involving hydroxybenzaldehydes can be effectively monitored by HPLC with fluorescence detection. rsc.org
Table 1: Illustrative HPLC-DAD Parameters for Hydroxybenzaldehyde Analysis
| Parameter | Value |
| Column | C18 reverse-phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| DAD Wavelength | 254 nm, 280 nm |
This table presents a typical starting point for method development and is not based on specific experimental data for this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites
For the analysis of volatile metabolites or if this compound is present in a sample amenable to volatilization (or can be derivatized to become more volatile), Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool. und.edu This technique offers excellent chromatographic separation and definitive identification based on the mass spectrum of the compound. The electron ionization (EI) mass spectrum provides a unique fragmentation pattern that can be compared against spectral libraries for confident identification. GC-MS is particularly useful for determining aldehydes in complex matrices, though challenges such as their reactivity and potential for oligomer formation must be considered during sample preparation and analysis. und.edu
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Matrices and Trace Analysis
Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for the analysis of this compound in complex matrices and at trace levels. This method combines the separation power of liquid chromatography with the high specificity and sensitivity of tandem mass spectrometry. LC-MS/MS is particularly advantageous for biological samples, where the compound of interest may be present at very low concentrations amidst a multitude of interfering substances. nih.gov The use of Multiple Reaction Monitoring (MRM) allows for the highly selective quantification of the target analyte.
Ultra-High Performance Liquid Chromatography (UHPLC) for High-Throughput Analysis
Ultra-High Performance Liquid Chromatography (UHPLC) utilizes columns with smaller particle sizes (typically sub-2 µm) and higher operating pressures than conventional HPLC. This results in significantly faster analysis times and improved resolution, making it ideal for high-throughput screening and analysis of large numbers of samples. A validated UPLC-MS/MS method can provide rapid and sensitive quantification of compounds and their metabolites in biological samples. nih.gov
Spectrophotometric and Electrochemical Methods for Quantification
While chromatographic methods are powerful, spectrophotometric and electrochemical techniques can offer simpler and more rapid alternatives for the quantification of this compound, particularly in less complex samples.
Spectrophotometric methods are based on the principle that the compound absorbs light at a specific wavelength. A novel spectrophotometric method for the determination of a compound involved its reaction with 2,5-dihydroxybenzaldehyde (B135720) to form a yellow Schiff base with a maximum absorbance at 445 nm. scirp.org Similar principles could potentially be applied to this compound.
Electrochemical sensors offer another avenue for sensitive detection. For instance, an electrochemical sensor based on a molecularly imprinted polymer was developed for the highly sensitive detection of 5-hydroxyindole-3-acetic acid in biological fluids. nih.gov A similar approach could be tailored for the specific detection of this compound.
Method Development and Validation for Purity Assessment and Reaction Monitoring
The development and validation of analytical methods are critical to ensure the reliability and accuracy of results for purity assessment and reaction monitoring. The synthesis of related hydroxybenzaldehydes can be monitored to track the disappearance of starting materials and the formation of products. epo.org
Method validation involves establishing a set of performance characteristics to demonstrate that the analytical procedure is suitable for its intended purpose. Key validation parameters include:
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
Table 2: Key Validation Parameters for Analytical Methods
| Validation Parameter | Description |
| Specificity | Ensures the signal is from the target compound only. |
| Linearity | Confirms a proportional response to concentration changes. |
| Accuracy | Measures how close the results are to the actual value. |
| Precision | Assesses the reproducibility of the measurements. |
| LOD | The minimum concentration that can be reliably detected. |
| LOQ | The minimum concentration that can be accurately measured. |
| Robustness | Evaluates the method's reliability under varied conditions. |
By developing and validating robust analytical methods, the quality and consistency of this compound can be assured, and its synthesis and application can be effectively monitored.
Sample Preparation and Extraction Techniques for Diverse Matrices
The accurate detection and quantification of this compound in various matrices—ranging from environmental samples to biological fluids and food products—necessitates robust sample preparation and extraction protocols. These initial steps are critical for removing interfering substances, concentrating the analyte to a detectable level, and ensuring compatibility with the subsequent analytical instrumentation. The complexity of the sample matrix dictates the choice of extraction technique, as each matrix presents unique challenges such as the presence of proteins, lipids, pigments, and other structurally similar compounds. nih.govspringernature.com The primary goal is to achieve a high recovery of the target analyte while minimizing the co-extraction of matrix components that could cause signal suppression or enhancement in chromatographic and spectrometric analyses. nih.gov
Commonly employed techniques for the extraction of phenolic compounds, including substituted hydroxybenzaldehydes, from diverse matrices include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.commdpi.com The selection of a suitable method depends on factors such as the physicochemical properties of the analyte (e.g., polarity, solubility), the nature of the sample matrix, the required detection limits, and practical considerations like sample throughput and automation capabilities. springernature.com
Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a conventional and widely used method for separating compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. openaccesspub.org For a moderately polar compound like this compound, LLE can be effective for initial cleanup and concentration from aqueous samples. The process involves vigorous mixing of the sample with a water-immiscible organic solvent. openaccesspub.org The analyte partitions between the two phases, and the choice of solvent is crucial for achieving high extraction efficiency. openaccesspub.org
Factors influencing the LLE of phenolic aldehydes include:
Solvent Choice : The organic solvent should have a high affinity for this compound, be immiscible with the sample matrix (usually aqueous), have a low boiling point for easy removal, and be of high purity. openaccesspub.org Solvents like ethyl acetate, diethyl ether, and methyl tert-butyl ether are commonly used for extracting phenolic compounds. mdpi.com
pH Adjustment : The pH of the aqueous sample can be adjusted to suppress the ionization of the phenolic hydroxyl group of this compound. By maintaining a pH below the compound's pKa, it remains in its neutral, more nonpolar form, which enhances its partitioning into the organic solvent.
Salting-Out Effect : The addition of a salt (e.g., sodium chloride) to the aqueous phase can increase the partitioning of the analyte into the organic phase by decreasing its solubility in the aqueous layer. nih.gov
While effective, traditional LLE can be time-consuming, require large volumes of organic solvents, and be prone to the formation of emulsions. mdpi.commdpi.com Modern variations like dispersive liquid-liquid microextraction (DLLME) have been developed to reduce solvent consumption and extraction time. mdpi.com
Table 1: Typical Parameters for Liquid-Liquid Extraction of Phenolic Aldehydes
| Parameter | Description | Examples for Phenolic Compounds |
|---|---|---|
| Extraction Solvent | Organic solvent immiscible with the aqueous sample, chosen based on analyte polarity. | Ethyl acetate, Diethyl ether, Dichloromethane, Methyl tert-butyl ether |
| Sample pH | Adjusted to ensure the analyte is in its non-ionized form for better partitioning into the organic solvent. | Acidic conditions (e.g., pH 2-4) |
| Solvent-to-Sample Ratio | The volumetric ratio of organic solvent to the aqueous sample. | Typically ranges from 1:1 to 1:10, depending on the analyte concentration and partition coefficient. |
| Extraction Mode | The physical method of extraction. | Batchwise (separatory funnel), Continuous, Dispersive Liquid-Liquid Microextraction (DLLME) |
Solid-Phase Extraction (SPE)
Solid-phase extraction is a more modern and widely adopted technique that offers several advantages over LLE, including higher analyte recovery, better precision, reduced solvent consumption, and easier automation. mdpi.comresearchgate.net SPE separates components of a mixture based on their physical and chemical interactions with a solid stationary phase (the sorbent). youtube.com For the isolation of this compound, reversed-phase SPE is typically the most suitable approach. mdpi.com
The SPE process involves four fundamental steps: youtube.com
Conditioning : The sorbent is treated first with a strong organic solvent (e.g., methanol) to solvate the stationary phase functional groups and then with an aqueous solution (e.g., deionized water) to equilibrate the sorbent surface for sample loading. youtube.com This step is crucial for ensuring reproducible retention of the analyte.
Loading : The sample, often pre-treated by pH adjustment or filtration, is passed through the conditioned sorbent bed at a slow, controlled flow rate. youtube.com The nonpolar functional groups of the reversed-phase sorbent (like C18) retain the moderately nonpolar this compound from the polar aqueous matrix.
Washing : A weak solvent or a specific solvent mixture is passed through the sorbent to remove weakly retained matrix interferences while the analyte of interest remains bound to the stationary phase. youtube.com This step is critical for obtaining a clean final extract.
Elution : A strong organic solvent is used to disrupt the interactions between the analyte and the sorbent, eluting the concentrated analyte into a collection vessel. youtube.com The choice of elution solvent is critical to ensure the complete recovery of the target compound.
Non-polar, reversed-phase sorbents with a silica (B1680970) or polymer base are commonly used for extracting phenolic compounds from aqueous samples. mdpi.com C18 (octadecyl-bonded silica) is a very common choice due to its strong retention of nonpolar to moderately polar compounds. mdpi.comyoutube.com
Table 2: General Solid-Phase Extraction Protocol for Hydroxybenzaldehydes
| SPE Step | Purpose | Typical Solvents/Conditions |
|---|---|---|
| Sorbent Selection | Retention of the analyte from the sample matrix. | Reversed-Phase C18, C8, Polymeric (e.g., Styrene-divinylbenzene) |
| Conditioning | Activate the sorbent to ensure reproducible retention. | 1. Methanol or Acetonitrile 2. Deionized Water or Buffer (at sample pH) |
| Sample Loading | Adsorb the analyte onto the sorbent. | Aqueous sample, often acidified (pH < 4) to suppress ionization. Slow flow rate is recommended. |
| Washing | Remove polar interferences. | Water or a mixture of water and a small percentage of organic solvent (e.g., 5% Methanol). |
| Elution | Recover the purified and concentrated analyte. | Methanol, Acetonitrile, Ethyl acetate, or mixtures thereof. |
Emerging Applications and Future Research Trajectories
Role in Material Science and Polymer Chemistry
The unique bifunctional nature of 3-Ethyl-5-hydroxybenzaldehyde, possessing both a reactive aldehyde group and a phenolic hydroxyl group, positions it as a promising candidate for the development of advanced materials.
Precursor for Advanced Polymeric Materials
The aldehyde and hydroxyl functionalities of this compound allow it to act as a monomer in various polymerization reactions. It can theoretically be utilized in the synthesis of a range of polymers, including phenolics, polyesters, and polyacetals. The incorporation of the ethyl group on the benzene (B151609) ring can modify the physical properties of the resulting polymers, potentially leading to enhanced solubility, lower melting points, and altered mechanical characteristics compared to polymers derived from simpler hydroxybenzaldehydes. Research into analogous compounds like p-hydroxybenzaldehyde has demonstrated the feasibility of producing bio-based copolyesters with varied thermo-mechanical properties.
Incorporation into Functional Thin Films
The aromatic structure and the presence of a hydroxyl group suggest that this compound could be incorporated into functional thin films. These films could potentially be developed for applications in sensors, electronic devices, or as protective coatings. The hydroxyl group allows for surface modification and adhesion, while the benzaldehyde (B42025) moiety can be used for further chemical transformations within the film.
Potential in Supramolecular Chemistry and Self-Assembly
The hydroxyl and aldehyde groups of this compound are capable of forming hydrogen bonds, which are fundamental to supramolecular chemistry and molecular self-assembly. This suggests the potential for this compound to form well-defined, ordered structures such as liquid crystals, gels, or molecular crystals. The ethyl group could play a significant role in directing the packing of the molecules and influencing the morphology of the resulting supramolecular assemblies.
Green Chemistry Approaches in Synthesis and Derivatization
The principles of green chemistry are paramount in modern chemical synthesis. For this compound, this involves the development of environmentally benign methods for its production and subsequent derivatization. This could include the use of non-toxic solvents, renewable starting materials, and catalytic methods to improve reaction efficiency and reduce waste. For instance, methods developed for the synthesis of similar compounds, such as the Fries rearrangement of phenyl formate (B1220265) to produce p-hydroxybenzaldehyde, highlight potential pathways that could be adapted for a greener synthesis of this compound.
Computational Design of Enhanced Analogues
Computational chemistry offers powerful tools for the in silico design and analysis of novel molecules. For this compound, computational studies could be employed to predict its physicochemical properties, reactivity, and potential biological activity. Density Functional Theory (DFT) and other molecular modeling techniques can be used to understand its electronic structure and to design analogues with enhanced properties for specific applications. For example, computational analyses of similar compounds like 5-Bromo-2-Hydroxybenzaldehyde have provided insights into molecular stability and potential drug design pathways.
Integration with Artificial Intelligence and Machine Learning for Drug Discovery and Material Design
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the fields of drug discovery and material design, offering powerful tools to accelerate the identification and optimization of novel compounds. While specific research applying AI and ML directly to this compound is not yet widely documented, the established use of these computational methods for analogous structures, such as other hydroxybenzaldehyde derivatives, provides a clear framework for its potential applications. nih.govmdpi.comresearchgate.net These technologies can significantly reduce the time and cost associated with traditional research and development by predicting molecular properties, identifying potential therapeutic targets, and designing new materials with desired characteristics. rjppd.orgyoutube.commdpi.com
In the realm of drug discovery, AI and ML algorithms can be trained on vast datasets of chemical structures and their corresponding biological activities. nih.govnih.gov For a molecule like this compound, these models could predict its potential as a scaffold for developing new therapeutic agents. For instance, quantitative structure-activity relationship (QSAR) models, a long-standing application of machine learning, can establish mathematical relationships between the structural features of compounds and their biological effects. researchgate.netrjppd.org By analyzing the impact of the ethyl and hydroxyl groups on the benzaldehyde core, AI can help in designing derivatives with enhanced efficacy and selectivity for specific biological targets, such as enzymes or receptors. nih.govmdpi.com
Deep learning models, including deep neural networks (DNNs) and generative adversarial networks (GANs), offer even more sophisticated capabilities. mdpi.comnih.govyoutube.com These models can perform de novo drug design, generating novel molecular structures that are optimized for specific properties like binding affinity to a target protein, solubility, and low toxicity. nih.govnih.gov Starting with the this compound backbone, a generative model could propose modifications to its structure to create new drug candidates with high potential for success. youtube.com Reinforcement learning can further refine this process by rewarding the generation of molecules with desirable predicted properties. nih.govyoutube.com
In material design, AI and machine learning can predict the physicochemical properties of materials based on their molecular structure. nih.govaiche.org For this compound, this could involve predicting its potential use in the development of new polymers, gels, or other advanced materials. nih.gov By inputting the structure of the compound into a trained ML model, researchers can estimate properties such as thermal stability, conductivity, and mechanical strength, thereby guiding the experimental process toward the most promising applications. nih.gov This data-driven approach accelerates the discovery of novel materials by minimizing the need for laborious trial-and-error synthesis and testing. aiche.org
The table below illustrates potential applications of various AI and ML models in the context of drug discovery and material design, using this compound as a hypothetical starting point.
| AI/ML Model Type | Potential Application in Drug Discovery | Potential Application in Material Design |
| Quantitative Structure-Activity Relationship (QSAR) | Predict the biological activity of this compound derivatives against a specific therapeutic target. | Correlate structural features with material properties like antioxidant capacity or UV absorption. |
| Deep Neural Networks (DNNs) | Screen large virtual libraries of compounds based on the this compound scaffold to identify potential hits. nih.gov | Predict complex material properties such as viscoelasticity or permeability of polymers derived from this compound. nih.gov |
| Generative Adversarial Networks (GANs) | Generate novel molecules with improved drug-like properties (e.g., ADMET) based on the this compound structure. mdpi.comyoutube.com | Design new materials with tailored functionalities by generating hypothetical molecular structures for synthesis. |
| Reinforcement Learning (RL) | Optimize the chemical structure of a lead compound derived from this compound to maximize binding affinity and minimize off-target effects. nih.gov | Guide the automated discovery of materials with optimal performance for a specific application, such as in soft robotics or biomedical devices. nih.gov |
| Natural Language Processing (NLP) | Mine scientific literature to identify potential therapeutic targets or novel applications for hydroxybenzaldehyde-related compounds. | Extract and synthesize information from patents and research papers to identify new synthetic routes or material applications. |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3-Ethyl-5-hydroxybenzaldehyde in a laboratory setting?
- Methodology : Begin with a substituted benzaldehyde precursor, such as 5-hydroxybenzaldehyde, and introduce the ethyl group via Friedel-Crafts alkylation using ethyl chloride or ethyl bromide in the presence of a Lewis acid catalyst (e.g., AlCl₃). Alternatively, hydroxyl-directed alkylation strategies may be employed. Post-synthesis purification can involve column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol. Validate purity using thin-layer chromatography (TLC) and melting point analysis .
- Key Considerations : Monitor reaction temperature to avoid over-alkylation, and ensure anhydrous conditions to prevent catalyst deactivation.
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodology :
- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm the substitution pattern (e.g., ethyl group at position 3, hydroxyl at position 5). Compare chemical shifts to databases like PubChem or Reaxys .
- IR Spectroscopy : Identify key functional groups (aldehyde C=O stretch ~1700 cm⁻¹, hydroxyl O-H stretch ~3200–3600 cm⁻¹).
- Mass Spectrometry (MS) : Confirm molecular weight via high-resolution MS (HRMS) and analyze fragmentation patterns.
- X-ray Crystallography : For definitive structural confirmation, use SHELX software for data refinement .
Q. What safety protocols should be followed when handling this compound?
- Methodology :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks .
- Storage : Keep in a tightly sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent oxidation.
- Spill Management : Absorb spills with inert material (e.g., sand) and dispose of as hazardous waste. Avoid aqueous drainage to prevent environmental contamination .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound?
- Methodology :
- Design of Experiments (DoE) : Use factorial design to test variables (e.g., catalyst loading, solvent polarity, temperature). For example, polar aprotic solvents (e.g., DMF) may enhance alkylation efficiency.
- Kinetic Studies : Monitor reaction progress via GC-MS or HPLC to identify side products (e.g., di-alkylated derivatives). Adjust stoichiometry to favor mono-alkylation .
- Data Table :
| Variable | Tested Range | Optimal Value |
|---|---|---|
| Catalyst (AlCl₃) | 0.5–2.0 eq | 1.2 eq |
| Temperature | 0–60°C | 40°C |
| Solvent | Toluene, DMF | DMF |
Q. What computational tools can predict the reactivity of this compound in novel reactions?
- Methodology :
- Density Functional Theory (DFT) : Use Gaussian or ORCA software to calculate frontier molecular orbitals (HOMO/LUMO) and predict electrophilic/nucleophilic sites.
- Database Mining : Leverage Reaxys or SciFinder to identify analogous reactions (e.g., benzaldehyde derivatives undergoing Michael additions or Schiff base formation) .
- Validation : Cross-reference computational predictions with experimental results (e.g., regioselectivity in substitution reactions).
Q. How can researchers evaluate the pharmacological activity of this compound?
- Methodology :
- In Vitro Assays : Test antioxidant activity via DPPH radical scavenging assays or antimicrobial activity using broth microdilution (MIC determination).
- Molecular Docking : Use AutoDock Vina to simulate binding interactions with target proteins (e.g., COX-2 for anti-inflammatory activity).
- Data Interpretation : Compare results to positive controls (e.g., ascorbic acid for antioxidants) and validate statistical significance via ANOVA .
Q. How should researchers address contradictions in spectroscopic data during structural elucidation?
- Methodology :
- Multi-Technique Validation : Combine NMR, IR, and MS data to resolve ambiguities. For example, overlapping NMR peaks can be deconvoluted using 2D techniques (COSY, HSQC).
- Crystallographic Refinement : If single crystals are obtainable, refine X-ray data with SHELXL to resolve positional uncertainties .
- Collaborative Analysis : Consult spectral databases (e.g., NIST Chemistry WebBook) or replicate experiments to confirm reproducibility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
